3-(3-(2-Methylpiperidino)propylamino)indazole
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Overview
Description
3-(3-(2-Methylpiperidino)propylamino)indazole is a complex organic compound that belongs to the class of indazole derivatives. Indazole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. This compound, in particular, features a unique structure that combines an indazole core with a piperidine moiety, making it a subject of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-(2-Methylpiperidino)propylamino)indazole typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Indazole Core: The indazole core can be synthesized through the Fischer indole synthesis, which involves the reaction of phenylhydrazine with a ketone or aldehyde under acidic conditions.
Introduction of the Piperidine Moiety: The piperidine moiety can be introduced through a nucleophilic substitution reaction, where a suitable piperidine derivative reacts with a halogenated intermediate.
Final Coupling: The final step involves coupling the indazole core with the piperidine derivative through a suitable linker, such as a propylamine chain.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as chromatography and crystallization .
Chemical Reactions Analysis
Types of Reactions
3-(3-(2-Methylpiperidino)propylamino)indazole can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium, hydrogen peroxide in the presence of a catalyst.
Reduction: Lithium aluminum hydride in anhydrous ether, sodium borohydride in methanol or ethanol.
Substitution: Halogenated intermediates, nucleophiles such as amines or thiols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
3-(3-(2-Methylpiperidino)propylamino)indazole has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of 3-(3-(2-Methylpiperidino)propylamino)indazole involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain kinases or proteases, leading to downstream effects on cellular signaling pathways .
Comparison with Similar Compounds
Similar Compounds
Indole Derivatives: Compounds such as indole-3-acetic acid and indole-3-carbinol share a similar indole core but differ in their functional groups and biological activities.
Piperidine Derivatives: Compounds like piperidine and its derivatives are structurally similar but may have different pharmacological properties.
Uniqueness
3-(3-(2-Methylpiperidino)propylamino)indazole is unique due to its combination of an indazole core with a piperidine moiety, which imparts distinct chemical and biological properties. This unique structure allows it to interact with a diverse range of molecular targets, making it a valuable compound for scientific research .
Properties
CAS No. |
82819-12-3 |
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Molecular Formula |
C16H24N4 |
Molecular Weight |
272.39 g/mol |
IUPAC Name |
N-[3-(2-methylpiperidin-1-yl)propyl]-1H-indazol-3-amine |
InChI |
InChI=1S/C16H24N4/c1-13-7-4-5-11-20(13)12-6-10-17-16-14-8-2-3-9-15(14)18-19-16/h2-3,8-9,13H,4-7,10-12H2,1H3,(H2,17,18,19) |
InChI Key |
VZSXQCXKIJCHOP-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCCCN1CCCNC2=NNC3=CC=CC=C32 |
Origin of Product |
United States |
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